Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) group, a nitrobenzyl moiety, and a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane typically involves multiple steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under controlled conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nitration of a benzyl precursor, followed by coupling with the dioxaborolane ring.
Attachment of the TBDMS Group: The final step involves the protection of the hydroxyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups.
Coupling Reactions: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various silyl ethers or other protected derivatives.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolane ring facilitates cross-coupling reactions, while the nitro group can undergo reduction or substitution. The TBDMS group serves as a protective group, allowing selective reactions to occur at other sites.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the nitrobenzyl and TBDMS groups.
Tert-Butyldimethyl((2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Allyl)Oxy)Silane: Similar but with an allyl group instead of a nitrobenzyl group.
Uniqueness
Tert-butyldimethyl((5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane is unique due to its combination of a nitrobenzyl group, a dioxaborolane ring, and a TBDMS group. This combination allows for versatile reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C19H32BNO5Si |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane |
InChI |
InChI=1S/C19H32BNO5Si/c1-17(2,3)27(8,9)24-13-14-12-15(21(22)23)10-11-16(14)20-25-18(4,5)19(6,7)26-20/h10-12H,13H2,1-9H3 |
InChI Key |
XMJSFWYLFHCETE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.